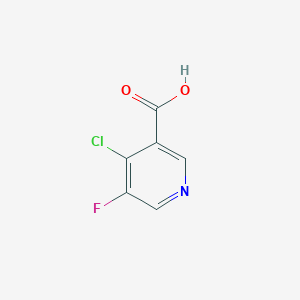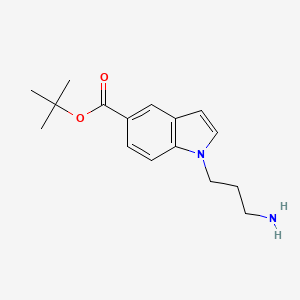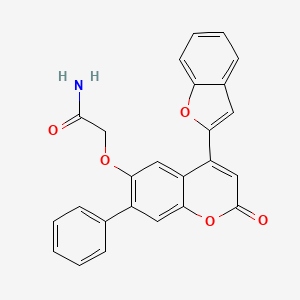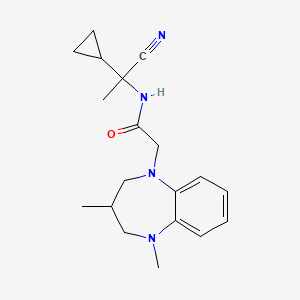
4-Chloro-5-fluoronicotinic acid
説明
4-Chloro-5-fluoronicotinic acid (CFNA) is a heterocyclic organic compound that is widely used in various fields of research and industry. It has a molecular formula of C6H3ClFNO2 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoronicotinic acid consists of a pyridine ring substituted with a chlorine atom at the 4th position and a fluorine atom at the 5th position . The molecular weight is 175.54 .科学的研究の応用
Fluorinated Building Blocks
4-Chloro-5-fluoronicotinic acid can be used as a fluorinated building block in the synthesis of various chemical compounds . Fluorinated compounds have unique properties such as high thermal and oxidative stability, and they are often used in the pharmaceutical and agrochemical industries .
Synthesis of Enoxacin
4-Chloro-5-fluoronicotinic acid derivatives have been used in the synthesis of enoxacin, an antibacterial agent . Enoxacin is a broad-spectrum antibiotic that is part of the fluoroquinolone class of antibiotics .
Antilipolytic Agents
Some polar pyridine derivatives, including 5-fluoro-3-pyridinecarboxylic acid, have been used as antilipolytic agents . These agents inhibit the breakdown of fats, which can be useful in the treatment of certain metabolic disorders .
Coordination Polymers
5-Fluoronicotinic acid, a related compound, has been used in the crystal engineering of coordination polymers . These polymers have potential applications in gas storage, separation, and catalysis .
Bioanalysis
4-Chloro-5-fluoronicotinic acid can be used in bioanalytical methods such as liquid chromatography and mass spectrometry . These techniques are used to analyze biological samples and can help in the detection and quantification of various substances .
Research and Development
As a specialty chemical, 4-Chloro-5-fluoronicotinic acid is often used in research and development . It can be used to synthesize new compounds, study chemical reactions, and develop new materials .
Safety and Hazards
将来の方向性
While specific future directions for 4-Chloro-5-fluoronicotinic acid are not mentioned in the search results, fluorinated compounds in general are of interest in various fields, including medicinal chemistry and materials science . The unique properties of fluorine often lead to compounds with novel reactivity and biological activity, suggesting potential future applications in these areas .
特性
IUPAC Name |
4-chloro-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-3(6(10)11)1-9-2-4(5)8/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRWXOCHMBWAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2613844.png)
![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2613846.png)
![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2613849.png)
![2-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2613851.png)
![ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2613852.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2613854.png)


![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2613860.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide](/img/structure/B2613861.png)
![1-((4-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2613862.png)

